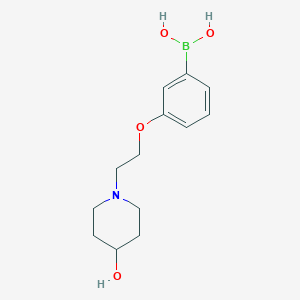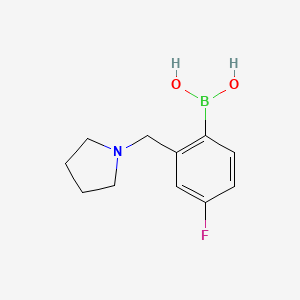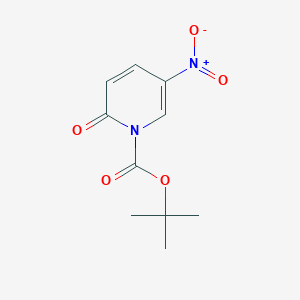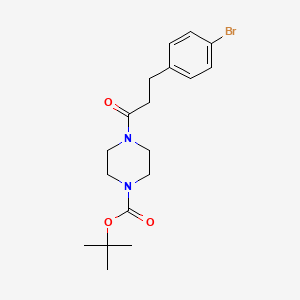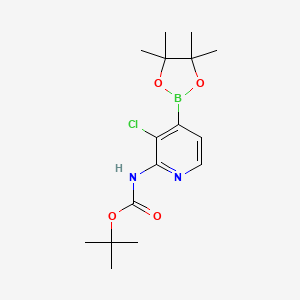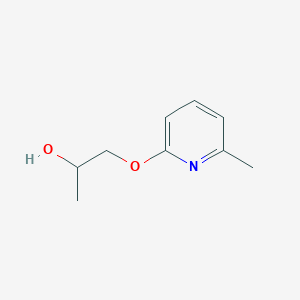
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
Overview
Description
“(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957103-93-4 . It has a molecular weight of 248.09 . The IUPAC name for this compound is 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This code can be used to generate a 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives like 3-fluoro-5-methylphenyl boronic acid, play a crucial role in optical modulation. They are used for saccharide recognition due to their ability to bind with pendant diols. These compounds can be conjugated to polymers for aqueous dispersion and quenching of near-infrared fluorescence in response to saccharide binding. This application is significant for glucose sensing materials operating at physiological pH (Mu et al., 2012).
Organic Synthesis
Fluorescence Quenching Studies
Fluoro-substituted phenyl boronic acids, like 4-fluoro-2-methoxyphenyl boronic acid, are used in fluorescence quenching studies to understand the interactions of molecules in different solvents, which is crucial for developing various sensing materials (H. S. Geethanjali et al., 2015).
Influence on Properties of Phenylboronic Compounds
Fluorine substituents in phenylboronic compounds, including acids and esters, significantly influence their properties, such as acidity, hydrolytic stability, and spectroscopic properties. This has implications in areas like materials’ chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).
Food Matrices Fructose Reduction
Specific substituted boronic acids, such as 3-fluoro-5-methoxycarbonylphenylboronic acid, demonstrate potential for the specific reduction of fructose in food matrices, such as fruit juice, due to their ability to form esters with diol structures (Paul Pietsch et al., 2016).
Catalysts in Organic Synthesis
Organoboron acids, including derivatives like N,N-di-isopropylbenzylamine-2-boronic acid, show enhanced reactivity as catalysts in direct amide formation between carboxylic acids and amines under ambient conditions, useful in organic synthesis (K. Arnold et al., 2008).
Sensing Applications
Boronic acids, including fluorine-substituted derivatives, are increasingly utilized in sensing applications due to their interactions with diols and strong Lewis bases. This includes applications in homogeneous assays, heterogeneous detection, and biological labeling (Karel Lacina et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its properties as an organoboron reagent . These reagents are relatively stable, readily prepared, and generally environmentally benign . They also exhibit rapid transmetalation with palladium (II) complexes , which impacts their bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction, which is facilitated by the compound’s interaction with the palladium (0) catalyst .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The compound’s success in the Suzuki–Miyaura (SM) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign , which contributes to its stability and efficacy.
properties
IUPAC Name |
[3-fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-2-4-16(5-3-15)12(17)9-6-10(13(18)19)8-11(14)7-9/h6-8,18-19H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSVWQSEQZXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




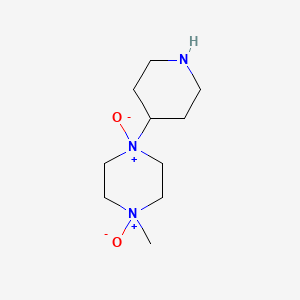
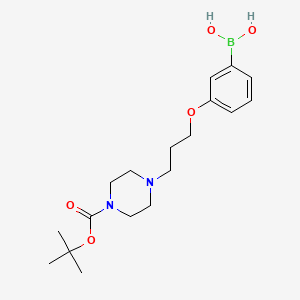
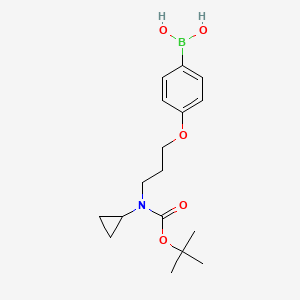
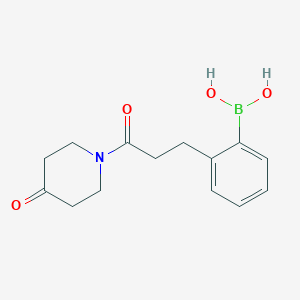


![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
